molecular formula C23H27N3O3 B2971579 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252819-22-9

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2971579
CAS No.: 1252819-22-9
M. Wt: 393.487
InChI Key: JHIDLDUTVIYZCQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-methoxyphenyl group at the 1-position and a piperazine-1-carbonyl moiety substituted with a 2-methylphenyl group at the 4-position.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-5-3-4-6-21(17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)19-7-9-20(29-2)10-8-19/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDLDUTVIYZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolidin-2-one Core:

    • Starting with a suitable pyrrolidinone precursor, such as 2-pyrrolidinone.
    • Reacting with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form 1-(4-methoxyphenyl)pyrrolidin-2-one.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.

Major Products:

  • Oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives.
  • Reduction of the carbonyl group can yield alcohol derivatives.
  • Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methylphenyl group (electron-donating) in the target compound may favor receptor binding compared to electron-withdrawing groups like nitro (4-nitrophenyl) in , which could alter pharmacokinetics.
  • Substituent Position : Ortho-substituted aryl groups (e.g., 2-tolyl in S-61 and 2-chlorophenyl in ) exhibit higher α1-AR affinity compared to para-substituted analogs, suggesting steric and electronic compatibility with receptor pockets.

Pyrrolidin-2-one Core Modifications

The pyrrolidin-2-one ring’s substitution impacts solubility and target engagement:

Compound Name Pyrrolidin-2-one Substituent Activity Profile Reference
Target Compound 4-Methoxyphenyl Inferred antioxidant/antiarrhythmic potential.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Thioxo-oxadiazole 1.5× higher antioxidant activity than ascorbic acid.
1-(4-Methoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-one Pyrazolo-pyridine carbonyl Molecular weight: 447.49; likely enhanced π-π stacking.

Key Observations :

  • 4-Methoxyphenyl Group : The methoxy group in the target compound may improve solubility and membrane permeability compared to halogenated or heterocyclic substituents .
  • Antioxidant Activity : Pyrrolidin-2-one derivatives with electron-rich substituents (e.g., hydroxyl or thioxo groups) exhibit superior radical scavenging, as seen in .

Antiarrhythmic and Hypotensive Effects

  • S-61 : Displays prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg, iv) and sustained hypotensive effects (>1 hour) at 2.5 mg/kg .
  • Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) : Reduces systolic/diastolic pressure significantly, suggesting the ethoxy group enhances vasodilation .

Receptor Affinity

  • α1-AR Selectivity : 2-Chlorophenyl-piperazine derivatives (e.g., ) show higher α1-AR binding (pKi = 7.13) than 4-substituted analogs, aligning with the target compound’s 2-methylphenyl substitution.
  • α2-AR Activity : 4-Chlorophenyl-piperazine derivatives (e.g., compound 18 in ) exhibit α2-AR preference (pKi = 7.29), highlighting substituent-dependent receptor selectivity.

Biological Activity

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H26N4O2
  • Molecular Weight : 393.487 g/mol
  • CAS Number : 1252819-22-9

The compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Studies have shown that derivatives of piperazine, such as this compound, can act as selective ligands for dopamine D2 receptors and serotonin receptors.

Receptor Affinity

Recent research indicates that similar compounds demonstrate varying degrees of affinity for dopamine D2 receptors:

  • Ki Value : The most active derivatives have shown Ki values ranging from 54 nM to higher, indicating potent binding affinity .

Antidepressant and Anxiolytic Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. In vitro studies have demonstrated that piperazine derivatives can modulate serotonin and dopamine levels, which are crucial in mood regulation.

Case Studies and Research Findings

  • Dopamine D2 Receptor Binding : A study synthesized various piperazine derivatives to map their binding efficacy at the D2 receptor. The most effective compound exhibited a Ki value of 54 nM, highlighting the potential of similar structures in developing therapeutic agents targeting dopaminergic pathways .
  • Antimicrobial Activity : Research on pyrrole derivatives has indicated their utility against resistant strains of bacteria, suggesting that compounds like 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one may also possess antimicrobial properties worth exploring further .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine D2 BindingKi = 54 nM (high affinity)
AntimicrobialMIC against Staphylococcus aureus: 3.12 - 12.5 μg/mL
AntidepressantModulation of serotonin/dopamine levelsGeneral knowledge

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